BenchChemオンラインストアへようこそ!

Omeprazole sulfone N-oxide-d3

Bioanalysis Metabolite quantification Impurity profiling

This deuterated analog is the required reference standard for Omeprazole EP Impurity I / USP Related Compound I, mandated for ANDA/NDA impurity profiling. Unlike omeprazole-d3 or omeprazole sulfone-d3, it co-elutes precisely with the target analyte, ensuring accurate correction for matrix effects and extraction variability. ≥99% HPLC purity and ≥99 atom% D enrichment guarantee low LLOQ for late-time-point PK samples. Essential for ICH Q3A/Q3B compliance and FDA bioanalytical method validation.

Molecular Formula C17H19N3O5S
Molecular Weight 380.4 g/mol
Cat. No. B1165144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole sulfone N-oxide-d3
Synonyms6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-d3;  2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-d3; 
Molecular FormulaC17H19N3O5S
Molecular Weight380.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3D3
InChIKeyZBGMHRIYIGAEGJ-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99.9% HPLC; 99% atom DWhite solid

Omeprazole Sulfone N-oxide-d3: Isotope-Labeled Analytical Standard for Omeprazole Impurity Quantification


Omeprazole sulfone N-oxide-d3 (CAS 2748468-58-6, C17H16D3N3O5S, MW 380.43) is a deuterium-labeled analog of omeprazole sulfone N-oxide (CAS 158812-85-2) . The compound is structurally identical to the non-deuterated parent except for the replacement of three hydrogen atoms with deuterium at the 6-methoxy position . As the deuterated form of Omeprazole EP Impurity I (also designated as USP Omeprazole Related Compound I), this stable isotope-labeled compound serves as an internal standard for the accurate quantification of omeprazole sulfone N-oxide in complex biological matrices and pharmaceutical formulations . The compound exhibits ≥99% HPLC purity and ≥99% atom D isotopic enrichment .

Why Omeprazole Sulfone N-oxide-d3 Cannot Be Substituted by Non-Deuterated or Alternative Deuterated Omeprazole Analogs in Regulated Analytical Workflows


Non-deuterated omeprazole sulfone N-oxide is unsuitable for use as an internal standard in LC-MS/MS quantification because it is chromatographically indistinguishable from the endogenous/metabolic analyte, rendering isotope dilution mass spectrometry (IDMS) impossible . Alternative deuterated omeprazole compounds such as omeprazole-d3 (CAS 934293-92-2) or omeprazole sulfone-d3 (CAS 2749628-17-7) differ structurally from omeprazole sulfone N-oxide: omeprazole-d3 lacks the sulfone and N-oxide functional groups, while omeprazole sulfone-d3 lacks the N-oxide moiety. These structural differences can produce divergent extraction recovery, ionization efficiency, and chromatographic retention behavior, compromising the fundamental requirement that an internal standard must co-elute with and exhibit near-identical physicochemical behavior to the target analyte . Regulatory submissions for impurity testing under EP and USP monographs specifically require the corresponding impurity reference standard; substitution with a non-corresponding labeled analog cannot meet compendial identification criteria [1].

Omeprazole Sulfone N-oxide-d3: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Mass Spectrometric Differentiation: Omeprazole Sulfone N-oxide-d3 vs Non-Deuterated Parent for LC-MS/MS Quantification

Omeprazole sulfone N-oxide-d3 (MW 380.43) exhibits a +3 Da mass shift relative to the non-deuterated parent compound omeprazole sulfone N-oxide (MW 377.41), enabling baseline mass spectrometric resolution . This mass difference permits its use as an internal standard in isotope dilution mass spectrometry (IDMS) where the deuterated analog co-elutes with the analyte while being independently quantifiable via MRM transitions . Without this isotopic differentiation, non-deuterated omeprazole sulfone N-oxide cannot serve as an internal standard for itself, and alternative non-isotopic internal standards introduce matrix effect variability that compromises method accuracy .

Bioanalysis Metabolite quantification Impurity profiling LC-MS/MS method validation

Regulatory Identity: Omeprazole Sulfone N-oxide-d3 as Deuterated EP Impurity I vs Alternative Deuterated Omeprazole Analogs

Omeprazole sulfone N-oxide (unlabeled) is explicitly designated as Omeprazole EP Impurity I and USP Omeprazole Related Compound I in pharmacopeial monographs [1]. The deuterated analog, omeprazole sulfone N-oxide-d3, maintains this regulatory identity while providing the isotopic labeling required for MS quantification. Alternative deuterated compounds such as omeprazole-d3 (CAS 934293-92-2, deuterated parent drug) or omeprazole sulfone-d3 (CAS 2749628-17-7, lacking N-oxide) correspond to different chemical entities that are not recognized as EP Impurity I . Substituting with these structurally distinct analogs would invalidate impurity identification in regulatory submissions where specific impurity reference standards are mandated .

Pharmaceutical quality control Regulatory compliance Impurity testing EP/USP monographs

Chromatographic Co-Elution Behavior: Omeprazole Sulfone N-oxide-d3 vs Structurally Non-Corresponding Deuterated Analogs

Omeprazole sulfone N-oxide-d3 is chromatographically indistinguishable from its non-deuterated parent under typical reversed-phase HPLC conditions, ensuring identical retention time and peak shape . This co-elution property is fundamental to the isotope dilution internal standard method. In contrast, alternative deuterated omeprazole compounds such as omeprazole-d3 (deuterated parent drug) and omeprazole sulfone-d3 (sulfone metabolite without N-oxide) possess different polarity and functional group profiles, resulting in distinct chromatographic retention times . For example, omeprazole-d3 lacks the sulfone group (-S(=O)₂-) and N-oxide moiety, making it more lipophilic; omeprazole sulfone-d3 lacks the polar N-oxide group present in the target compound, altering its interaction with C18 stationary phases [1].

Chromatography Method development Retention time matching LC-MS/MS

Isotopic Purity Specification: Omeprazole Sulfone N-oxide-d3 Vendor-Specified Enrichment vs Typical Isotopic Standards

Commercially available omeprazole sulfone N-oxide-d3 is supplied with a minimum isotopic enrichment of 99 atom% D and chemical purity ≥99% by HPLC . This dual specification (chemical purity ≥99% HPLC + isotopic purity ≥99 atom% D) ensures that the internal standard contributes minimal unlabeled carryover signal at the analyte MRM transition . For comparison, the non-deuterated parent compound omeprazole sulfone N-oxide is supplied as a reference standard with ≥98-99% chemical purity but 0 atom% D enrichment . Lower-grade deuterated standards (<98 atom% D) from alternative synthetic routes can produce detectable cross-talk interference at the analyte channel, artificially elevating baseline and reducing LLOQ sensitivity .

Isotopic enrichment Analytical standard quality Procurement specification Method sensitivity

Omeprazole Sulfone N-oxide-d3: Primary Scientific and Industrial Application Scenarios Based on Verified Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Omeprazole Metabolites in Pharmacokinetic Studies

In human or animal pharmacokinetic studies requiring accurate quantification of omeprazole sulfone N-oxide in plasma, serum, or tissue homogenates, omeprazole sulfone N-oxide-d3 serves as the optimal internal standard . The +3 Da mass shift enables MRM-based quantification without interference from the endogenous analyte, while identical chromatographic retention ensures correction for matrix effects and extraction variability across the entire run [1]. This application is supported by the compound's ≥99 atom% D enrichment, which minimizes background signal contribution at the unlabeled analyte MRM channel, enabling lower limits of quantification (LLOQ) suitable for late-time-point pharmacokinetic samples [2].

Pharmaceutical Impurity Testing for EP/USP Monograph Compliance in Omeprazole/Esomeprazole Drug Products

For quality control laboratories performing impurity profiling of omeprazole or esomeprazole sodium drug substances and finished products, omeprazole sulfone N-oxide-d3 is the required deuterated reference standard for quantifying Omeprazole EP Impurity I / USP Related Compound I . Regulatory submissions under ANDA or NDA pathways require identification and quantification of this specific impurity against its corresponding reference standard; alternative deuterated omeprazole analogs (omeprazole-d3, omeprazole sulfone-d3) are not recognized as EP Impurity I and cannot substitute for compendial compliance [1]. The compound enables LC-MS/MS methods to meet ICH Q3A/Q3B impurity reporting thresholds with validated accuracy and precision [2].

Method Development and Validation of LC-MS/MS Assays for Omeprazole Metabolite Profiling

Analytical laboratories developing and validating quantitative LC-MS/MS methods for comprehensive omeprazole metabolite profiling require a stable isotope-labeled internal standard that exactly matches the sulfone N-oxide metabolite's physicochemical properties . Omeprazole sulfone N-oxide-d3 co-elutes with the target analyte under RP-HPLC conditions specified in EP 6.0 methodology, enabling accurate correction for ion suppression/enhancement effects that vary across the chromatographic gradient [1]. This property is essential for meeting FDA Bioanalytical Method Validation guidance criteria for precision (CV ≤15%) and accuracy (85-115%) across the calibration range [2].

Forced Degradation and Stability Studies of Proton Pump Inhibitor Formulations

In forced degradation studies evaluating the stability of omeprazole or esomeprazole formulations under oxidative stress conditions, omeprazole sulfone N-oxide is a key degradation product formed via combined sulfone oxidation and N-oxidation pathways . Omeprazole sulfone N-oxide-d3 provides the quantitative reference needed to accurately track the formation kinetics of this specific degradation impurity without interference from other structurally similar degradation products such as omeprazole sulfone or omeprazole N-oxide, which exhibit different chromatographic retention times [1]. This enables precise determination of degradation rates and shelf-life predictions under ICH Q1A stability guidelines.

Quote Request

Request a Quote for Omeprazole sulfone N-oxide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.